molecular formula C13H10FNO3 B3023082 Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate CAS No. 259089-69-5

Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate

Cat. No.: B3023082
CAS No.: 259089-69-5
M. Wt: 247.22 g/mol
InChI Key: CTRINKVFHXPXRC-UHFFFAOYSA-N
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Description

Methyl 1-(4-fluorophenyl)-5-formyl-1H-pyrrole-2-carboxylate (CAS: 259089-69-5) is a fluorinated pyrrole derivative with the molecular formula C₁₃H₁₀FNO₃ and a molecular weight of 247.22 g/mol . The compound features a pyrrole ring substituted at the 1-position with a 4-fluorophenyl group, a formyl (-CHO) group at the 5-position, and a methyl ester (-COOCH₃) at the 2-position. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the formyl group provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions .

Properties

IUPAC Name

methyl 1-(4-fluorophenyl)-5-formylpyrrole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-13(17)12-7-6-11(8-16)15(12)10-4-2-9(14)3-5-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRINKVFHXPXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(N1C2=CC=C(C=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of Methyl 1-(4-Fluorophenyl)-5-Carboxy-1H-Pyrrole-2-Carboxylate.

    Reduction: Formation of Methyl 1-(4-Fluorophenyl)-5-Hydroxymethyl-1H-Pyrrole-2-Carboxylate.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Mechanism of Action

The mechanism of action of Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

To contextualize the properties of methyl 1-(4-fluorophenyl)-5-formyl-1H-pyrrole-2-carboxylate, it is compared with structurally related pyrrole derivatives, focusing on substituent effects, functional groups, and physicochemical implications.

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and a closely related analog, 1-methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic acid (CAS: 1153905-13-5) :

Property This compound 1-Methyl-5-[4-(Trifluoromethyl)phenyl]pyrrole-2-Carboxylic Acid
Molecular Formula C₁₃H₁₀FNO₃ C₁₃H₁₀F₃NO₂
Molecular Weight (g/mol) 247.22 269.22
Substituent at 1-position 4-Fluorophenyl 4-(Trifluoromethyl)phenyl
Functional Group at 2-position Methyl ester (-COOCH₃) Carboxylic acid (-COOH)
Functional Group at 5-position Formyl (-CHO) None (unsubstituted or implicit H)

Key Observations :

Fluorine Substitution :

  • The 4-fluorophenyl group in the target compound introduces moderate electron-withdrawing effects, whereas the 4-trifluoromethylphenyl group in the analog is strongly electron-withdrawing due to the -CF₃ group. This difference impacts electronic distribution, reactivity, and interactions with biological targets (e.g., enzyme binding) .

Functional Groups at 2-position :

  • The methyl ester in the target compound enhances lipophilicity and may improve membrane permeability compared to the carboxylic acid group in the analog. However, the carboxylic acid group enables salt formation and hydrogen bonding, which could enhance solubility in polar solvents .

Reactivity at 5-position :

  • The formyl group (-CHO) in the target compound offers a versatile site for derivatization (e.g., Schiff base formation), whereas the analog lacks this functionality, limiting its utility as a synthetic intermediate .

Hydrogen Bonding and Crystal Packing

In contrast, the carboxylic acid group in the analog can participate in both hydrogen bond donation and acceptance, leading to stronger intermolecular interactions and distinct crystal lattice arrangements . For instance:

  • Carboxylic acids often form dimers via O-H···O hydrogen bonds, whereas esters like the target compound may engage in weaker C-H···O interactions .

Biological Activity

Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate (CAS: 259089-69-5) is a pyrrole derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.

  • Chemical Formula : C13H10FNO3
  • Molecular Weight : 247.22 g/mol
  • Structure : The compound features a pyrrole ring substituted with a fluorophenyl group and a formyl group, which are critical for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of various pyrrole derivatives, including this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against different bacterial strains:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus3.12
Escherichia coli12.5
Mycobacterium tuberculosis5

The compound exhibited significant activity against Staphylococcus aureus, which is known for its resistance to many antibiotics. The MIC values indicate that it could serve as a lead compound for developing new antibacterial agents.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. Studies have reported the following MIC values against common fungal pathogens:

Fungal StrainMIC (µg/mL)Reference
Candida albicans16.69
Fusarium oxysporum56.74

These results suggest that the compound possesses antifungal properties that could be explored further in therapeutic applications.

Case Studies

A notable study focused on the synthesis and biological evaluation of pyrrole derivatives similar to this compound. The researchers found that modifications to the pyrrole structure significantly influenced the biological activity:

  • Synthesis : The compound was synthesized through a multi-step reaction involving formylation and subsequent esterification.
  • Biological Evaluation : The synthesized compounds were tested against several bacterial and fungal strains, revealing that certain substitutions enhanced their antimicrobial efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate
Reactant of Route 2
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Methyl 1-(4-Fluorophenyl)-5-Formyl-1H-Pyrrole-2-Carboxylate

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